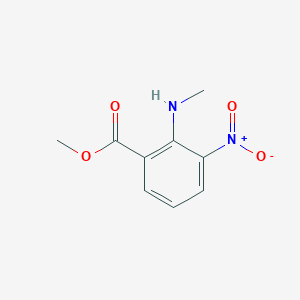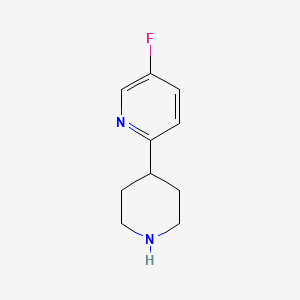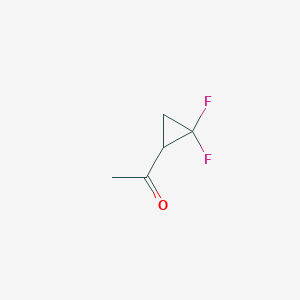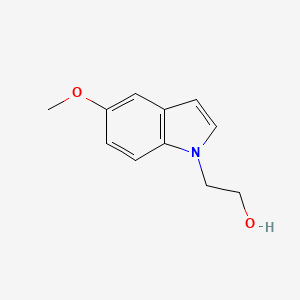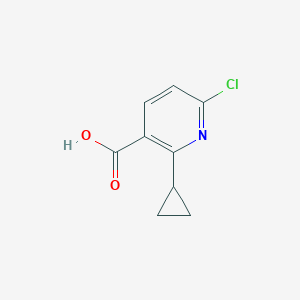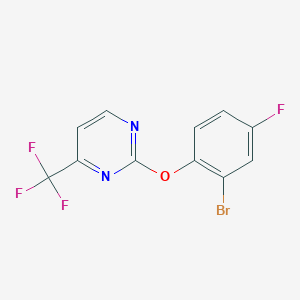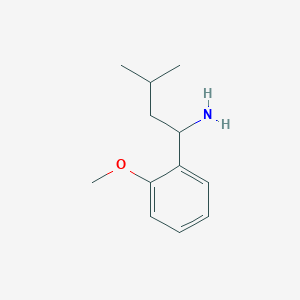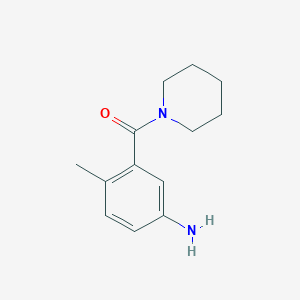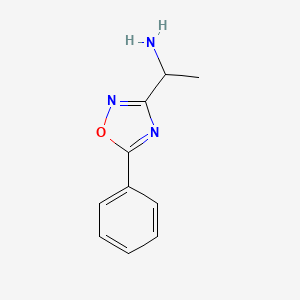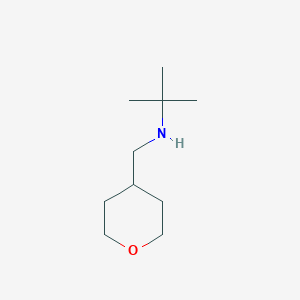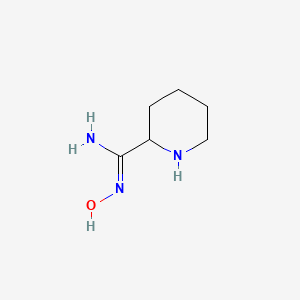
N'-hydroxypiperidine-2-carboximidamide
Overview
Description
N’-hydroxypiperidine-2-carboximidamide is a chemical compound with the CAS Number: 1461726-91-9 . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The molecule is almost planar and adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .Physical And Chemical Properties Analysis
N’-hydroxypiperidine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass is 137.058911855 g/mol and the Monoisotopic Mass is also 137.058911855 g/mol . The Topological Polar Surface Area is 71.5 Ų .Scientific Research Applications
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .
- The antiproliferative effect against four cancer cells was investigated .
- Hybrids have the highest antiproliferative activity .
- Compounds inhibited EGFR with IC50 values ranging from 96 to 127nM .
- Compounds had the most potent inhibitory activity as BRAFV600E(IC50 1⁄4 49 and 40nM, respectively) and were discovered to be potent inhibitors of cancer cell proliferation (GI50 1⁄4 44 and 35nM against four cancer cell lines, respectively) .
- The most effective derivative as an antiproliferative agent demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .
Pharmaceutical Industry
Antiproliferative Agent
- “N’-hydroxypiperidine-2-carboximidamide” is a chemical compound with the CAS Number: 1461726-91-9 .
- It is used in the chemical industry and is available for purchase from chemical suppliers .
- However, the specific applications in the chemical industry are not detailed in the sources I found .
- 4-Benzylpiperidine, a derivative of piperidine, is a drug and research chemical used in scientific studies .
- It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
Chemical Industry
Research Chemical
- To increase the number of potential materials for application as MRI contrast agents, several Cu(II) complexes were synthesized .
- Cu(II) complexes were chosen because they are less expensive in comparison with the presently used Gd(III), Mn(II) and other agents .
- Pyridine-2-carboximidamide, pyrimidine-2-carboximidamide and pyrazole-2-carboximidamide in the form of different salts were used .
- A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .
- The antiproliferative effect against four cancer cells was investigated .
- Hybrids have the highest antiproliferative activity .
- Compounds inhibited EGFR with IC50 values ranging from 96 to 127nM .
- Compounds had the most potent inhibitory activity as BRAFV600E(IC50 1⁄4 49 and 40nM, respectively) and were discovered to be potent inhibitors of cancer cell proliferation (GI50 1⁄4 44 and 35nM against four cancer cell lines, respectively) .
- The most effective derivative as an antiproliferative agent demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .
MRI Contrast Agents
Cytotoxic Agent
Future Directions
properties
IUPAC Name |
N'-hydroxypiperidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLUMDXTQRWLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxypiperidine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



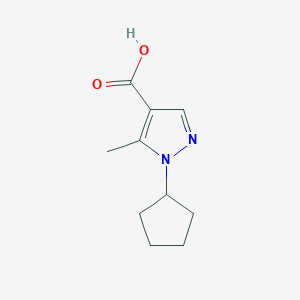
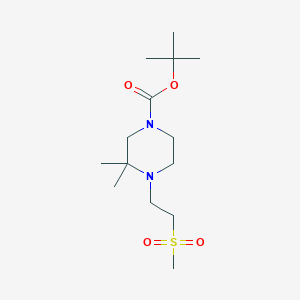
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)
